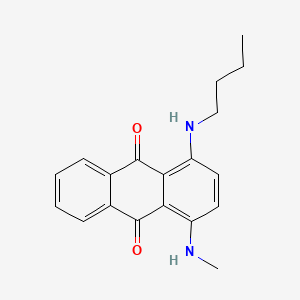
9,10-Anthracenedione, 1-(butylamino)-4-(methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-(butylamino)-4-(methylamino)- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of butylamino and methylamino groups attached to the anthracenedione core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-(butylamino)-4-(methylamino)- typically involves the following steps:
Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 9,10-diaminoanthracene.
Substitution: The amino groups are then selectively substituted with butylamine and methylamine under controlled conditions to produce the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1-(butylamino)-4-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted anthracenedione derivatives.
Scientific Research Applications
9,10-Anthracenedione, 1-(butylamino)-4-(methylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-(butylamino)-4-(methylamino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interfere with DNA replication or protein synthesis, resulting in antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: The parent compound, known for its use in dyes and pigments.
1,4-Diaminoanthraquinone: A related compound with similar chemical properties.
1-Amino-4-hydroxyanthraquinone: Another derivative with distinct applications.
Uniqueness
9,10-Anthracenedione, 1-(butylamino)-4-(methylamino)- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of butylamino and methylamino groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
68227-28-1 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(butylamino)-4-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C19H20N2O2/c1-3-4-11-21-15-10-9-14(20-2)16-17(15)19(23)13-8-6-5-7-12(13)18(16)22/h5-10,20-21H,3-4,11H2,1-2H3 |
InChI Key |
KWKQLGSQUUYRDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane](/img/structure/B14466589.png)
![1,6-Diazabicyclo[4.3.3]dodecane](/img/structure/B14466591.png)
phosphane](/img/structure/B14466596.png)
![3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile](/img/structure/B14466614.png)
![4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid](/img/structure/B14466622.png)
![2-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B14466624.png)
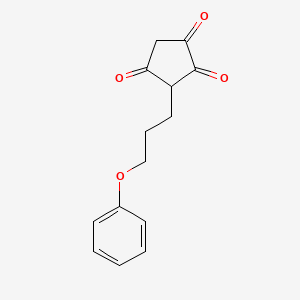
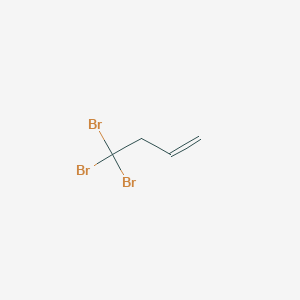
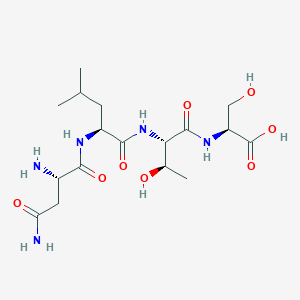
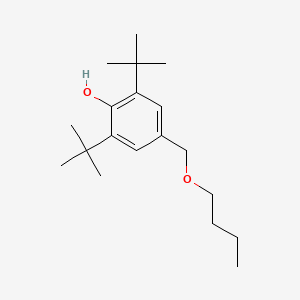

![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)


